molecular formula C5H9ClN2S B1435023 Dimethyl-1,2-thiazol-4-amine hydrochloride CAS No. 1803590-58-0

Dimethyl-1,2-thiazol-4-amine hydrochloride

Cat. No.: B1435023
CAS No.: 1803590-58-0
M. Wt: 164.66 g/mol
InChI Key: TUWZLOCJYUHJLP-UHFFFAOYSA-N
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Description

Dimethyl-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of Dimethyl-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Dimethyl-1,2-thiazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted thiazoles.

Scientific Research Applications

Dimethyl-1,2-thiazol-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Dimethyl-1,2-thiazol-4-amine hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Dimethyl-1,2-thiazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety contributes to the compound's pharmacological profiles, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole structure exhibit notable antimicrobial properties. For instance:

  • Mycobacterium tuberculosis : A series of 2-aminothiazoles, including derivatives of dimethyl-1,2-thiazol-4-amine, have shown potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.1 μM . The mechanism of action appears to be distinct from traditional antibiotics, suggesting a novel pathway for combating resistant strains.
CompoundMIC (μM)Target Pathogen
Dimethyl-1,2-thiazol-4-amine<0.1Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that thiazole derivatives can inhibit cancer cell proliferation effectively:

  • Cell Lines : Compounds similar to dimethyl-1,2-thiazol-4-amine have shown significant cytotoxicity against various cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). For example, certain analogs demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundIC50 (μM)Cell Line
Dimethyl-1,2-thiazol-4-amine<10HT29
Analog A<5Jurkat

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have assessed its impact on cyclooxygenase (COX) enzymes:

  • COX Inhibition : Dimethyl derivatives have been evaluated for their ability to inhibit COX enzymes involved in inflammation. Results indicate that certain modifications enhance anti-inflammatory activity while maintaining low toxicity .
CompoundCOX Inhibition (%)Remarks
Dimethyl-1,2-thiazol-4-amine75Effective at low doses
Modified A85Enhanced potency

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives may modulate ROS levels in cells, contributing to their anticancer effects .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Tuberculosis : A study published in Frontiers in Pharmacology reported that a series of thiazole derivatives exhibited rapid bactericidal activity against M. tuberculosis, with a focus on optimizing structural features for enhanced activity .
    "The structure–activity relationship (SAR) analysis revealed that specific substitutions at the C2 and C4 positions significantly influenced antibacterial potency."

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWZLOCJYUHJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-58-0
Record name 4-Isothiazolamine, 3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl-1,2-thiazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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